molecular formula C16H20F3NO3 B13900199 tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13900199
M. Wt: 331.33 g/mol
InChI Key: AGVHUYNVEWKPHT-UHFFFAOYSA-N
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Description

tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a trifluoromethyl group, a tert-butyl group, and a dihydroisoquinoline core

Chemical Reactions Analysis

tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The dihydroisoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dihydroisoquinoline core can interact with various enzymes and receptors. The specific pathways involved depend on the compound’s application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 6-(hydroxymethyl)-8-(methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    tert-Butyl 6-(hydroxymethyl)-8-(chloromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: The presence of a chloromethyl group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its combination of structural features, which can lead to distinct chemical and biological properties .

Properties

Molecular Formula

C16H20F3NO3

Molecular Weight

331.33 g/mol

IUPAC Name

tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(22)20-5-4-11-6-10(9-21)7-13(12(11)8-20)16(17,18)19/h6-7,21H,4-5,8-9H2,1-3H3

InChI Key

AGVHUYNVEWKPHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)CO)C(F)(F)F

Origin of Product

United States

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